2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide
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Overview
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a benzylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is typically carried out in the presence of a base such as triethylamine.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of benzo[d][1,3]dioxole.
Formation of the Benzylacetamide Group: The benzylacetamide group can be introduced by reacting the intermediate compound with benzylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling reactions, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide), alkyl halides.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated derivatives at the benzyl position.
Scientific Research Applications
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biological Research: It has been used in studies to understand the molecular mechanisms of cell signaling and apoptosis, particularly in cancer cells.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of isoxazole-containing molecules and their biological targets.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide involves its interaction with specific molecular targets within cells. Studies have shown that the compound can:
Induce Apoptosis: By activating caspase enzymes, leading to programmed cell death.
Cause Cell Cycle Arrest: By interfering with the function of microtubules, which are essential for cell division.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds have been studied for their antioxidant and anticancer properties.
Uniqueness
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide is unique due to its specific combination of the benzo[d][1,3]dioxole moiety, isoxazole ring, and benzylacetamide group, which together contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-11-13-4-2-1-3-5-13)10-15-9-17(25-21-15)14-6-7-16-18(8-14)24-12-23-16/h1-9H,10-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGRQNMHEMBQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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